NEM is an organic compound classified as a sulfhydryl alkylating agent. [, , , , , , , , , , , , , , , , , , , , , , , , ] It selectively and irreversibly reacts with sulfhydryl groups (-SH) present in cysteine residues of proteins. This covalent modification disrupts the protein's structure and function, making NEM a powerful tool for investigating protein structure-function relationships.
N-Ethylmaleimide is derived from maleic acid and is categorized under organic compounds, particularly within the class of maleimides. Its reactivity as a Michael acceptor allows it to participate in nucleophilic addition reactions, especially with thiol groups found in cysteine residues of proteins . The compound is widely utilized in biochemical assays and studies involving protein interactions due to its specificity for thiols .
The synthesis of N-Ethylmaleimide typically involves the reaction of maleic anhydride with ethylamine or other ethyl derivatives. A common method includes:
This method yields N-Ethylmaleimide with good purity, suitable for further applications.
N-Ethylmaleimide features a structure characterized by a five-membered ring containing both a carbon-carbon double bond and an amide group. The structural representation can be described as follows:
The compound's geometry allows it to act as a Michael acceptor, facilitating reactions with nucleophiles like thiols .
N-Ethylmaleimide undergoes several significant chemical reactions:
The mechanism of action of N-Ethylmaleimide primarily involves its interaction with thiol groups within proteins:
This mechanism underpins many experimental applications where specific protein functions need to be inhibited or studied.
Relevant data indicates that N-Ethylmaleimide should be handled with care due to its reactivity with biological molecules .
N-Ethylmaleimide finds extensive use across various scientific fields:
Through these applications, N-Ethylmaleimide continues to be an essential reagent in modern biochemical research, aiding scientists in understanding complex biological processes.
N-Ethylmaleimide (NEM) is an α,β-unsaturated carbonyl compound that undergoes Michael addition reactions with nucleophilic thiolate anions (R-S⁻), forming stable thioether adducts. This reaction is pH-dependent, occurring optimally between pH 6.5–7.5, where cysteine residues with low pKₐ values (typically 5.0–6.5) are preferentially targeted due to their increased ionization state [1] [5]. The reaction rate constant (k) for NEM with cysteine is ~1,200 M⁻¹s⁻¹ at pH 7.0, significantly faster than iodoacetamide (IAM, k = 9.3 M⁻¹s⁻¹), enabling rapid and specific alkylation under physiological conditions [6].
Electrophile specificity is a key feature: While NEM primarily reacts with thiols, prolonged incubation (>30 min), alkaline pH (>8.0), or high concentrations (>20 mM) can lead to mis-alkylation at lysine (ε-amino groups), histidine, and tyrosine residues. Quantitative proteomic studies reveal that mis-alkylation occurs at 1/10th the rate of thiol modification under standardized conditions (10 mM NEM, pH 7.0, 10 min) [6]. Steric hindrance significantly influences reactivity; buried cysteines (e.g., in ficin) exhibit reaction rates up to 9 orders of magnitude slower than solvent-exposed cysteines [1].
Table 1: Comparative Kinetics of Thiol-Reactive Agents
| Alkylating Agent | Mechanism | Optimal pH | Rate Constant (M⁻¹s⁻¹) | Common Mis-Targets |
|---|---|---|---|---|
| NEM | Michael addition | 6.5–7.5 | 1,200 | Lys, His, Tyr (alkaline pH) |
| Iodoacetamide (IAM) | Sₙ2 substitution | 8.0–8.5 | 9.3 | Lys, His, Met, Tyr |
| Maleimide-PEO₂-biotin | Michael addition | 6.5–7.5 | 950 | Similar to NEM |
Cysteine peptidases rely on a catalytic triad (Cys-His-Asn) for nucleophilic attack on peptide bonds. NEM irreversibly inhibits these enzymes by alkylating the active-site cysteine, disrupting the proton transfer cascade essential for catalysis. Structural studies of papain-like proteases show that NEM adducts sterically block the substrate-binding cleft, with inhibition constants (Kᵢ) in the nanomolar range [3] [5].
Inhibition kinetics vary by enzyme class:
The ERFNIN motif (Glu-Arg-Phe-Asn-Ile-Asn) in pro-regions of papain-like zymogens protects the active-site cysteine from premature alkylation. Removal of this motif during protease activation increases NEM sensitivity 100-fold [3].
Table 2: NEM Sensitivity of Major Cysteine Peptidase Families
| Peptidase Family | Representative Enzymes | Active Site Cysteine | NEM IC₅₀ | Structural Impact |
|---|---|---|---|---|
| Papain | Papain, Cathepsin B/L | Cys25 | 5–10 µM | Substrate cleft occlusion |
| Caspase | Caspase-3, -7 | Cys285 | 50–100 µM | Disruption of catalytic triad |
| Deubiquitinase | USP7, UCH-L1 | Cys223 | 10–50 µM | Blockage of ubiquitin-binding site |
NEM derivatives enable detection, quantification, and isolation of redox-sensitive proteins:
Quantitative workflows employ external standards (e.g., biotinylated cytochrome c) to normalize thiol occupancy measurements. This reveals dynamic S-glutathionylation or S-nitrosylation events in response to oxidative stress [2] [6].
Table 3: Common NEM Derivatives for Thiol Proteomics
| Derivative | Tag | Detection Method | Key Application | Sensitivity Limit |
|---|---|---|---|---|
| Bt-NEM | Biotin | Streptavidin-HRP | Western blotting, affinity purification | 10 fmol protein |
| BODIPY®-NEM | Fluorophore | In-gel fluorescence (Ex/Em 502/512 nm) | Redox proteomics, live-cell imaging | 1 ng/protein band |
| DCP-N3 | Azide + cyclohexanedione | Click chemistry + streptavidin | Activity-based profiling | 100 amol/µL |
NSF is an AAA⁺ ATPase that disassembles cis-SNARE complexes (formed post-membrane fusion) into monomeric proteins for reuse. NEM inhibits NSF by alkylating Cysteine-319 in its D2 ATPase domain, abolishing ATP hydrolysis and stalling disassembly [4] [8]. The disassembly mechanism involves:
Recent cryo-EM structures reveal topological adaptations: SNARE transmembrane domains (TMDs) prevent full threading. Instead, NSF uses side-loading: The D2 ring opens laterally to accommodate folded Habc domains (e.g., in syntaxin), resolving the topological conflict [8]. This mechanism is conserved across yeast Sec18 and mammalian NSF.
Table 4: Key Components of NSF-Mediated SNARE Disassembly
| Component | Role | NEM Sensitivity | Functional Outcome of Inhibition |
|---|---|---|---|
| NSF | AAA⁺ ATPase mechanoenzyme | Cys319 alkylation blocks ATPase activity | SNARE recycling arrest, vesicle trafficking failure |
| α-SNAP | Adaptor protein linking NSF to SNARE | Not directly sensitive | Secondary inhibition via NSF blockade |
| Ternary SNARE complex | Fusion machinery (e.g., syntaxin-SNAP25-VAMP2) | Syntaxin Cys residues may be modified | Altered α-SNAP binding kinetics |
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